molecular formula C20H23N3O4S2 B2917272 N-(3-cyano-4,5-dimethylthiophen-2-yl)-1-((4-methoxyphenyl)sulfonyl)piperidine-4-carboxamide CAS No. 923426-81-7

N-(3-cyano-4,5-dimethylthiophen-2-yl)-1-((4-methoxyphenyl)sulfonyl)piperidine-4-carboxamide

Cat. No. B2917272
CAS RN: 923426-81-7
M. Wt: 433.54
InChI Key: RONXDYKEQHCMBQ-UHFFFAOYSA-N
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Description

N-(3-cyano-4,5-dimethylthiophen-2-yl)-1-((4-methoxyphenyl)sulfonyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C20H23N3O4S2 and its molecular weight is 433.54. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Heterocyclic Compound Development

The synthesis of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone showcases the development of heterocyclic compounds with potential anti-inflammatory and analgesic activities. These compounds, such as (4-methoxy or 4,8-dimethoxy)-3-methyl-N-(6-oxo-2-thioxo-1,2,3,6-tetrahydro- pyrimidin-4-yl) benzo [1,2-b: 5, 4-b’] difuran-2-carboxamide, have been synthesized and evaluated for their COX-1/COX-2 inhibition capabilities, displaying significant analgesic and anti-inflammatory activities (A. Abu‐Hashem, S. Al-Hussain, & M. Zaki, 2020).

QSAR Analysis in Toxicological Evaluation

QSAR analysis has been utilized for the toxicological evaluation of a series of 2-pyridylcarboxamidrazone candidate anti-tuberculosis compounds. These compounds have been examined for cytotoxicity using human mononuclear leucocytes, indicating a more significant toxic effect compared to controls, with certain derivatives showing reduced toxicity in the presence of N-acetyl cysteine or glutathione. This approach aids in designing future low toxicity high activity anti-tubercular carboxamidrazone agents (M. Coleman, K. J. Tims, & D. Rathbone, 2003).

Pharmacological Properties of Benzamide Derivatives

The synthesis and evaluation of benzamide derivatives as selective serotonin 4 receptor agonists have been explored, showing potential as novel prokinetic agents with reduced side effects. Compounds like 4-amino-N-[1-[3-(benzylsulfonyl)propyl]piperidin-4-ylmethyl]-5-chloro-2-methoxybenzamide have demonstrated enhanced gastric emptying and defecation in mice, indicating their potential utility in treating gastrointestinal tract disorders (S. Sonda, K. Katayama, Toshio Kawahara, N. Sato, & K. Asano, 2004).

Highly Potent Fluorescence-Tagged Ligands

The development of highly potent fluorescence-tagged nonimidazole histamine H3 receptor ligands has been significant for understanding the binding site on the histamine H3 receptor. These compounds, synthesized from piperidine derivatives, display good to excellent histamine H3 receptor affinities, making them valuable tools for identifying and understanding the receptor's binding site (M. Amon, X. Ligneau, J. Camelin, I. Berrebi‐Bertrand, J. Schwartz, & H. Stark, 2007).

Synthesis of Aminopyrazole and Pyrazolopyrimidine Derivatives

The synthesis of new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives has been carried out, leading to compounds with established in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. This research contributes to the ongoing development of new chemotherapeutic agents (Ashraf S. Hassan, T. Hafez, & Souad A. Osman, 2014).

properties

IUPAC Name

N-(3-cyano-4,5-dimethylthiophen-2-yl)-1-(4-methoxyphenyl)sulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O4S2/c1-13-14(2)28-20(18(13)12-21)22-19(24)15-8-10-23(11-9-15)29(25,26)17-6-4-16(27-3)5-7-17/h4-7,15H,8-11H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RONXDYKEQHCMBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C#N)NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-cyano-4,5-dimethylthiophen-2-yl)-1-((4-methoxyphenyl)sulfonyl)piperidine-4-carboxamide

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